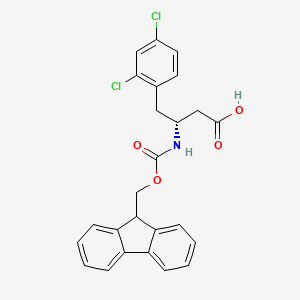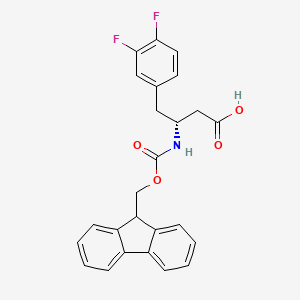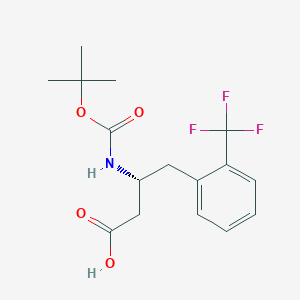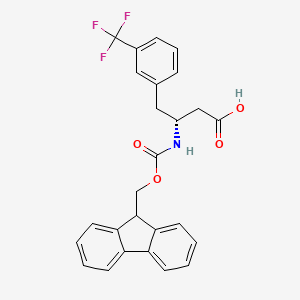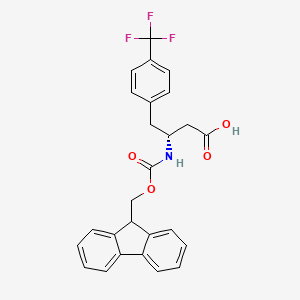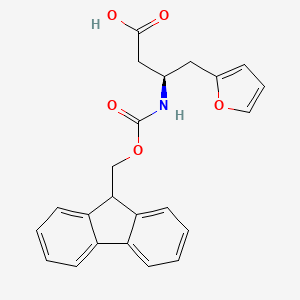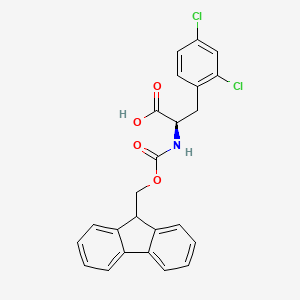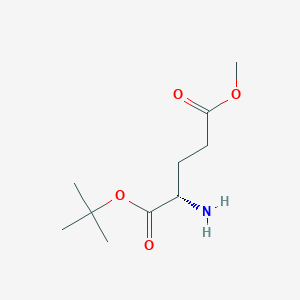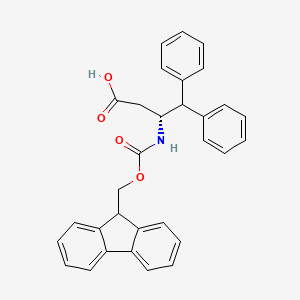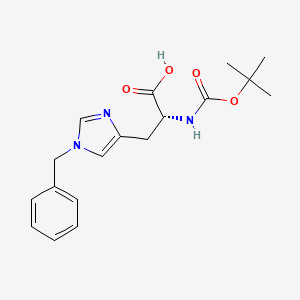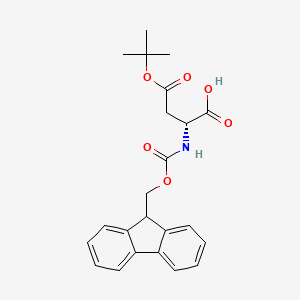
Fmoc-D-Asp(OtBu)-OH
Vue d'ensemble
Description
Fmoc-D-Asp(OtBu)-OH is an amino acid derivative commonly used in peptide synthesis and other laboratory experiments. It is a protected form of the amino acid aspartic acid and is used in a variety of applications, including research and development of new drugs, diagnostics, and therapeutic agents. This compound has a number of advantages over other amino acid derivatives, including its stability, low cost, and ease of use.
Applications De Recherche Scientifique
Enantioseparation in Capillary Zone Electrophoresis
Fmoc-D-Asp(OtBu)-OH has been utilized in the enantioseparation of N-Fmoc amino acids through capillary zone electrophoresis (CZE). Specifically, Fmoc-Asp(OtBu)-OH was enantioseparated using DM-β-CD as a chiral selector, demonstrating its role in resolving chiral compounds in analytical chemistry (Wu Hong-li, 2005).
Formation of Self-Assembled Structures
This compound has been reported to form self-assembled structures under various conditions. These structures, formed by modified amino acids like Fmoc-Asp(OtBu)-OH, are of interest for potential applications in material chemistry, bioscience, and biomedical fields (Nidhi Gour et al., 2021).
Synthesis of Nonnatural Amino Acids
This compound has been used in the synthesis of various 3-substituted chiral 1,2,4-oxadiazole-containing amino acids. These nonnatural amino acids, synthesized from this compound, can be used in combinatorial synthesis, showcasing its utility in creating novel compounds (Abdallah Hamze et al., 2003).
Peptide Synthesis and Aspartimide Problem
This compound plays a significant role in solid-phase peptide synthesis (SPPS). It has been studied for its effects on aspartimide formation, a common problem in peptide synthesis. Research shows that certain derivatives of this compound can reduce aspartimide-related by-products, thus enhancing the purity and yield of peptides (M. Mergler & F. Dick, 2005).
Development of New Derivatives to Prevent Aspartimide Formation
The development of new derivatives of this compound has been a focus to prevent aspartimide formation in Fmoc SPPS. These new derivatives have shown effectiveness in minimizing aspartimide by-products, thus improving the reliability of peptide synthesis (R. Behrendt et al., 2015).
Scientific Research Applications of this compound
1. Enantioseparation Using Capillary Zone Electrophoresis
This compound has been applied in capillary zone electrophoresis (CZE) for the enantioseparation of N-Fmoc amino acids, using DM-β-CD as the chiral selector. This demonstrates its utility in resolving the enantiomers of complex compounds in analytical chemistry applications (Wu Hong-li, 2005).
2. Formation of Self-Assembled Structures
Research shows that this compound can form self-assembled structures under varying conditions. These structures are potentially useful for applications in material chemistry, bioscience, and biomedical fields, highlighting the molecule's role in the creation of novel nanoarchitectures (Nidhi Gour et al., 2021).
3. Synthesis of Nonnatural Amino Acids
This compound has been used in synthesizing various chiral 1,2,4-oxadiazole-containing amino acids, representing a new series of nonnatural amino acids. These compounds have potential uses in combinatorial synthesis, demonstrating the molecule's significance in the development of novel synthetic amino acids (Abdallah Hamze et al., 2003).
Safety and Hazards
Safety data sheets advise avoiding breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
Fmoc-D-Asp(OtBu)-OH is primarily used as a building block in peptide synthesis . It is an aspartic acid derivative and its primary targets are the peptide chains where it is incorporated. The role of this compound is to contribute to the structural and functional diversity of the peptides.
Mode of Action
The compound interacts with its targets through the process of peptide bond formation, which is a fundamental step in protein synthesis. The Fmoc (Fluorenylmethyloxycarbonyl) group of this compound acts as a temporary protecting group for the amino group during peptide synthesis . This allows for the selective addition of amino acids in a step-wise manner during the synthesis process.
Biochemical Pathways
This compound is involved in the biochemical pathway of protein synthesis, specifically during the elongation phase where amino acids are sequentially added to the growing peptide chain . The downstream effects of this process are the creation of proteins with specific sequences, which can then fold into unique three-dimensional structures and perform various biological functions.
Pharmacokinetics
The compound’s solubility in organic solvents like dmso is crucial for its use in laboratory settings .
Result of Action
The molecular effect of this compound’s action is the formation of peptide bonds, leading to the creation of peptides with specific amino acid sequences . On a cellular level, these peptides can then fold and perform a wide range of biological functions, depending on their sequence and structure.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, with recommended storage conditions being below +30°C . Furthermore, the choice of solvent can significantly impact the compound’s solubility and, consequently, its efficacy in peptide synthesis .
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-23(2,3)30-20(25)12-19(21(26)27)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODJWPHPWBKDON-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112883-39-3 | |
| Record name | 4-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Fmoc-D-Asp(OtBu)-OH in the synthesis of Bacitracin A?
A1: this compound serves as a protected form of D-Aspartic acid, one of the key amino acid building blocks in Bacitracin A. In the solid-phase synthesis, this compound is incorporated into the growing peptide chain attached to the solid support. [] The Fmoc group acts as a temporary protecting group for the amino group, while the OtBu group protects the side chain carboxyl group of the Aspartic Acid. These protecting groups are crucial to ensure that the amino acid couples specifically at the desired position during the synthesis and prevent unwanted side reactions. []
Q2: What is the significance of using solid-phase synthesis in this context?
A2: Solid-phase synthesis offers several advantages for synthesizing complex peptides like Bacitracin A. [] * Efficiency: It allows for the stepwise addition of amino acids in a controlled manner, simplifying purification after each step. Excess reagents and byproducts are easily washed away, leaving the desired peptide attached to the solid support.* Cyclization: The solid support provides pseudo-high dilution conditions, which are beneficial for achieving the desired intramolecular cyclization between specific amino acid residues within the Bacitracin A structure. []* Versatility: This method allows for the incorporation of various amino acid derivatives, like this compound, with different protecting groups, providing flexibility in the synthesis strategy.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



